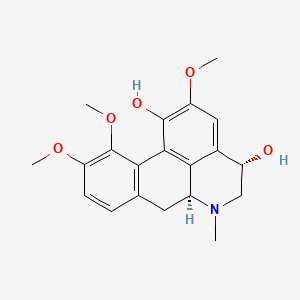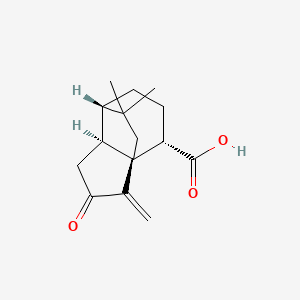
(-)-Terrecyclic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Terrecyclic acid A: is a naturally occurring compound known for its unique structure and biological activities It belongs to the class of terrecyclic acids, which are secondary metabolites produced by certain fungi
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Terrecyclic acid A involves several steps, starting from readily available starting materials. The key steps include cyclization reactions, oxidation, and functional group transformations. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using fungi that naturally produce this compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial to maximize the yield. Additionally, downstream processing techniques like extraction, purification, and crystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Terrecyclic acid A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Terrecyclic acid A is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential antimicrobial and antifungal properties. Researchers investigate its mechanism of action against various pathogens and explore its potential as a natural pesticide or preservative.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Studies focus on its anti-inflammatory, anticancer, and neuroprotective properties. Researchers aim to develop new drugs based on this compound for the treatment of various diseases.
Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (-)-Terrecyclic acid A involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes, disrupt cellular processes, or modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Terrecyclic acid B: Another member of the terrecyclic acid family with similar biological activities.
Terrecyclic acid C: A structurally related compound with distinct chemical properties.
Other secondary metabolites: Compounds produced by fungi with similar structures and biological activities.
Uniqueness: (-)-Terrecyclic acid A is unique due to its specific structure and the range of biological activities it exhibits
Propiedades
Número CAS |
93219-11-5 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(1R,5S,6S,9S)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m0/s1 |
Clave InChI |
SMAWCSOVJJHIOI-DDIVZENXSA-N |
SMILES isomérico |
CC1(C[C@]23[C@H](CC[C@H]1[C@@H]2CC(=O)C3=C)C(=O)O)C |
SMILES canónico |
CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


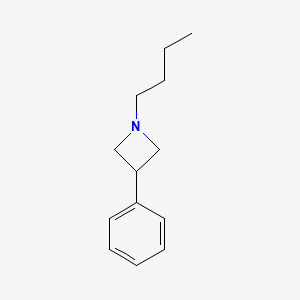
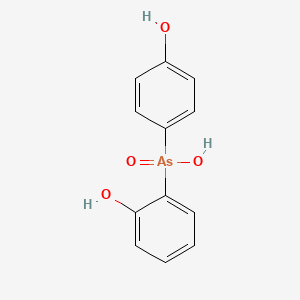
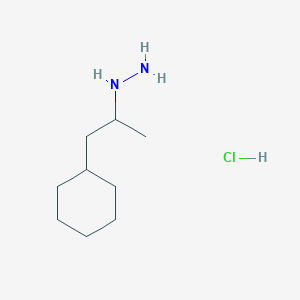

![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)

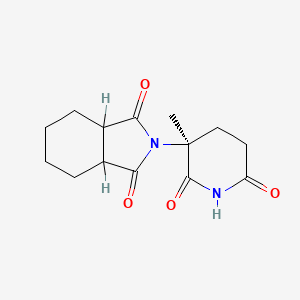
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)

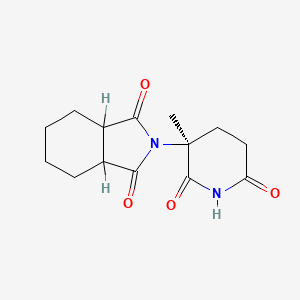

![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810231.png)
